molecular formula C10H15N5O B2960660 2-{Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}acetamide CAS No. 2379984-11-7

2-{Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}acetamide

Cat. No.: B2960660
CAS No.: 2379984-11-7
M. Wt: 221.264
InChI Key: KGIAHFWBYNNEPB-UHFFFAOYSA-N
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Description

2-{Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}acetamide is a complex organic compound that features a pyrazine ring, an azetidine ring, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}acetamide typically involves multiple steps, starting with the preparation of the pyrazine and azetidine intermediates. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with 3-azetidinone in the presence of a base to form the azetidine derivative. Finally, the azetidine derivative is reacted with methylamine and acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}acetamide is unique due to its combination of a pyrazine ring, an azetidine ring, and an acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-14(7-9(11)16)8-5-15(6-8)10-4-12-2-3-13-10/h2-4,8H,5-7H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIAHFWBYNNEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C1CN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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